Bis-PEG6-NHS ester

説明

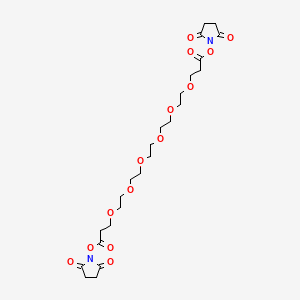

Structure

2D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLGRFGWAMAWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Bis-PEG6-NHS Ester

For researchers, scientists, and professionals in drug development, understanding the molecular architecture and functional properties of crosslinking agents is paramount. Bis-PEG6-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, diagnostics, and the development of therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[1] This guide provides a detailed examination of its structure, physicochemical properties, and a generalized protocol for its application.

Core Structure of this compound

This compound is a chemical compound characterized by three principal components: two terminal N-hydroxysuccinimide (NHS) ester groups and a central hexaethylene glycol (PEG6) spacer. This symmetrical architecture allows for the covalent linking of two molecules that each possess a primary amine group (-NH2).[2][3]

-

N-hydroxysuccinimide (NHS) Esters : Located at both ends of the molecule, the NHS ester is a highly reactive functional group. It readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides, to form stable and covalent amide bonds. This reaction occurs efficiently under mild, slightly alkaline conditions (pH 7-9) and results in the release of N-hydroxysuccinimide as a byproduct.

-

Hexaethylene Glycol (PEG6) Spacer : The central part of the molecule consists of a chain of six repeating ethylene glycol units. This PEG spacer arm is critical to the reagent's functionality. Its hydrophilic nature significantly increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules or in aqueous biological environments. Furthermore, the PEG chain provides a defined spacer length, which can be crucial for maintaining the biological activity of the conjugated molecules and can help reduce non-specific interactions and potential immunogenicity.

The combination of reactive NHS esters and a hydrophilic PEG spacer makes this compound a versatile tool for creating stable, soluble, and functional bioconjugates.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 576.55 g/mol |

| Chemical Formula | C₂₄H₃₆N₂O₁₄ |

| CAS Number | 1526718-98-8 |

| Purity | Typically >95% |

| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19-hexaoxadocosanedioate |

| Appearance | Viscous liquid or low melting point solid |

| Cleavability | Non-cleavable |

| Reactivity | Primary amines (-NH₂) |

Experimental Protocols

The following section details a generalized protocol for the use of this compound in a typical protein-protein crosslinking experiment. Note that optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.

Objective: To covalently crosslink two proteins containing accessible primary amines.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate) at pH 7.2-8.5

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5-8.0; or 1M glycine)

-

Desalting column or dialysis equipment

Methodology:

-

Preparation of Crosslinker Stock Solution:

-

This compound is often a viscous liquid and susceptible to hydrolysis, so it should be stored at -20°C with a desiccant.

-

To facilitate accurate dispensing, prepare a stock solution immediately before use.

-

Dissolve the reagent in anhydrous DMSO to a desired concentration (e.g., 250 mM). For example, dissolve 100 mg of this compound in the appropriate volume of dry DMSO. This stock solution should be capped tightly and protected from moisture.

-

-

Preparation of Protein Solution:

-

Dissolve the protein(s) to be crosslinked in a suitable amine-free conjugation buffer (e.g., PBS) at a concentration of approximately 0.1 mM. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target molecules for reaction with the NHS ester.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein.

-

For a 0.1 mM protein solution, a 1 mM final crosslinker concentration (10-fold molar excess) is a common starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours at 4°C. The lower temperature can help control the reaction rate and maintain protein stability.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess, unreacted NHS esters.

-

-

Removal of Byproducts:

-

Purify the conjugated protein to remove excess crosslinker, the NHS byproduct, and quenching buffer components. This can be achieved using a desalting column or through dialysis against an appropriate buffer.

-

-

Analysis:

-

The resulting crosslinked product can be analyzed by methods such as SDS-PAGE, which will show a shift in molecular weight corresponding to the formation of protein conjugates.

-

Visualizations

Chemical and Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Molecular structure of this compound.

Caption: Experimental workflow for bioconjugation.

References

An In-Depth Technical Guide to the Mechanism and Application of Bis-PEG6-NHS Ester

For researchers, scientists, and drug development professionals, the ability to effectively crosslink and conjugate biomolecules is paramount for advancing fields ranging from therapeutic development to diagnostics. Bis-PEG6-NHS ester has emerged as a valuable tool in this arena, offering a unique combination of specific reactivity and favorable physicochemical properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its application.

Core Mechanism of Action: A Two-Step Process

This compound is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups connected by a spacer. In this case, the reactive moieties are N-hydroxysuccinimide (NHS) esters, and the spacer is a hexaethylene glycol (PEG6) chain. Its mechanism of action is centered on the highly efficient and selective reaction of the NHS esters with primary amines.[1]

The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine, typically found at the N-terminus of proteins or on the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to yield a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[] This reaction is highly specific for primary amines under physiological to slightly alkaline conditions.[3]

The hexaethylene glycol (PEG6) linker plays a crucial, albeit passive, role in the mechanism of action. This hydrophilic spacer imparts several beneficial properties to the crosslinker and the resulting conjugate. The PEG6 chain increases the aqueous solubility of the reagent and the final bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[4][5] Furthermore, the PEG spacer can reduce the immunogenicity of the conjugate and minimize non-specific binding, critical considerations for in vivo applications.

Quantitative Data for Reaction Optimization

The efficiency of the conjugation reaction with this compound is influenced by several factors, most notably pH and the competing hydrolysis of the NHS ester. The following tables summarize key quantitative data for optimizing conjugation protocols. It is important to note that while the principles apply directly to this compound, much of the available quantitative data is for NHS esters as a general class of compounds.

| Parameter | Recommended Range/Value | Notes |

| Optimal pH for Aminolysis | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and for labile proteins. |

| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and concentration of reactants. |

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation.

The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The rate of hydrolysis is highly pH-dependent.

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Table 2: Hydrolysis Rates of NHS Esters in Aqueous Solution. This data highlights the importance of timely reactions, especially at higher pH.

Key Experimental Protocols

Below are detailed methodologies for common applications of this compound. These protocols are based on general procedures for Bis-NHS-(PEG)n reagents and should be optimized for specific applications.

Protocol 1: Crosslinking Proteins in Solution

Materials:

-

Protein of interest

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M glycine.

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10-25 mM stock solution is typical.

-

Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.

Protocol 2: Cell Surface Protein Crosslinking

Materials:

-

Cell suspension

-

This compound

-

Ice-cold PBS, pH 8.0

-

Quenching Solution: 1M Tris-HCl, pH 7.5

-

Anhydrous DMSO or DMF

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

-

Crosslinker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

-

Reaction Initiation: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive experiments or to minimize internalization, incubation can be performed at 4°C.

-

Quenching: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.

-

Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the crosslinked proteins by immunoprecipitation, Western blotting, or mass spectrometry.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

References

A Technical Guide to Bis-PEG6-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, experimental methodologies, and key applications of the Bis-PEG6-NHS ester crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details the essential characteristics of this versatile reagent, offering structured data, detailed protocols, and visual representations of relevant biological and experimental workflows.

Core Properties of this compound

This compound is a homobifunctional crosslinking agent renowned for its utility in bioconjugation. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer. This configuration allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3]

The NHS esters react efficiently with primary amines (-NH2) under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[4][5] The PEG6 spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic molecules. Furthermore, the PEG moiety can reduce the immunogenicity and non-specific interactions of the conjugated molecules, making it a valuable tool in the development of therapeutics and diagnostics.

Physicochemical and Reactivity Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.

| Property | Value | Source |

| Molecular Weight | 576.55 g/mol | |

| Chemical Formula | C24H36N2O14 | |

| CAS Number | 1526718-98-8 | |

| Spacer Arm Length | Not explicitly found for this compound, but a similar BS(PEG)5 crosslinker has a spacer arm of 21.7 Å and BS(PEG)9 has a 35.7 Å spacer arm. | N/A |

| Purity | ≥95% |

| Solubility and Stability | Details | Source |

| Solubility | Soluble in DMSO (up to 125 mg/mL) and other organic solvents like DMF. The hydrophilic PEG spacer enhances solubility in aqueous media. | |

| Storage | Store at -20°C, desiccated. The compound is moisture-sensitive. For short-term storage (days to weeks), 0-4°C is acceptable. | |

| Stability in Solution | NHS esters are unstable in aqueous solutions and should be freshly prepared before use. The NHS-ester moiety readily hydrolyzes, especially at higher pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. These protocols are based on established procedures for NHS ester crosslinkers and can be adapted for specific applications.

General Protein-Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins in solution.

Materials:

-

This compound

-

Protein solution (in an amine-free buffer like PBS, HEPES, or bicarbonate)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Sample: Dissolve the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 mg/mL).

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final desired molar excess of the crosslinker (typically 20-50 fold molar excess over the protein). The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Antibody-Drug Conjugate (ADC) Development (General Labeling Protocol)

This protocol outlines the general steps for conjugating a small molecule drug to an antibody.

Materials:

-

Antibody in an amine-free buffer

-

This compound

-

Amine-containing small molecule drug

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).

-

Prepare Drug-Linker Conjugate:

-

In a separate reaction, dissolve the amine-containing small molecule drug and a molar excess of this compound in an anhydrous organic solvent like DMSO or DMF.

-

The reaction can be stirred for several hours at room temperature and monitored by LC-MS.

-

Purify the drug-linker conjugate.

-

-

Antibody Conjugation:

-

Add the purified drug-linker conjugate (with one reactive NHS ester) to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of ADC: Purify the resulting ADC from unconjugated drug-linker and antibody using a suitable chromatography method, such as size-exclusion chromatography.

Surface Immobilization of Proteins

This protocol details the immobilization of proteins onto an amine-reactive surface.

Materials:

-

Surface with pre-activated NHS esters or a carboxylated surface

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (if starting with a carboxylated surface)

-

Activation Buffer (e.g., MES buffer, pH 4.7-6.0)

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)

Procedure (for carboxylated surfaces):

-

Surface Activation:

-

Prepare a solution of EDC and NHS in an activation buffer.

-

Incubate the carboxylated surface with the EDC/NHS solution for 15-30 minutes at room temperature to create an NHS-ester activated surface.

-

Wash the surface with the activation buffer.

-

-

Protein Immobilization:

-

Introduce the protein solution to the activated surface.

-

Incubate for 1-2 hours at room temperature to allow for covalent bond formation.

-

-

Blocking:

-

Wash the surface to remove unbound protein.

-

Block any remaining active NHS-ester sites by incubating with a blocking buffer for 15-30 minutes.

-

-

Final Wash: Wash the surface thoroughly with a suitable buffer to remove any non-covalently bound molecules.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes where this compound is a critical component.

Cross-Linking Mass Spectrometry (XL-MS) Workflow

Caption: A generalized workflow for identifying protein-protein interactions using cross-linking mass spectrometry.

Targeted Protein Degradation via PROTACs

Caption: The mechanism of action for PROTACs in targeted protein degradation, where this compound can serve as a linker.

References

The Strategic Role of the PEG6 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the selection of a chemical linker is a critical determinant of the therapeutic efficacy and developability of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. Among the diverse array of linker technologies, polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive examination of the role of the discrete PEG6 spacer—a chain of six ethylene glycol units—in bioconjugation, offering a detailed analysis of its impact on the physicochemical and biological properties of bioconjugates, complete with experimental protocols and visual workflows.

Core Functions of the PEG6 Spacer in Bioconjugation

The incorporation of a PEG6 spacer into a bioconjugate leverages the inherent properties of polyethylene glycol to address common challenges in drug development, including solubility, stability, and pharmacokinetics.[1][2] The defined length and hydrophilic nature of the PEG6 spacer offer a unique balance of properties that can be finely tuned for specific applications.

Enhanced Hydrophilicity and Solubility: A primary advantage of the PEG6 spacer is its ability to increase the aqueous solubility of hydrophobic molecules.[3] Many potent cytotoxic drugs and other therapeutic payloads are poorly soluble in aqueous environments, which can lead to aggregation and manufacturing difficulties.[3] The hydrophilic PEG6 chain can create a hydration shell around the payload, mitigating these issues and improving the overall solubility and stability of the bioconjugate.[]

Improved Pharmacokinetics: PEGylation, even with a short spacer like PEG6, can significantly influence the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEG spacers can reduce renal clearance, leading to a longer circulation half-life. This extended in vivo residence time can enhance drug exposure at the target site and improve the therapeutic index.

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG6 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload. This separation is crucial for preserving the biological activity of the protein by preventing the payload from sterically hindering its binding to its target. In the context of PROTACs, the linker length is a critical parameter for achieving the optimal orientation of the target protein and the E3 ligase to facilitate ternary complex formation.

Reduced Immunogenicity: The flexible and hydrophilic nature of PEG chains can shield immunogenic epitopes on the bioconjugate from recognition by the immune system, thereby reducing the potential for an adverse immune response.

Quantitative Impact of the PEG6 Spacer

The length of the PEG spacer can have a measurable impact on the biological performance of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the influence of the PEG6 spacer in comparison to other PEG linker lengths on key performance indicators.

| Conjugate | PEG Spacer Length | IC50 (nM) | Reference |

| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | |

| PEG3 | 3.9 ± 0.3 | ||

| PEG4 | 5.4 ± 0.4 | ||

| PEG6 | 5.8 ± 0.3 | ||

| Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50) of a natGa-labeled bombesin antagonist analog. |

| Conjugate | PEG Spacer Length | logD | Reference |

| 68Ga-NOTA-PEGn-RM26 | PEG2 | -2.27 ± 0.07 | |

| PEG6 | -2.50 ± 0.09 | ||

| Table 2: Impact of PEG Spacer Length on the Hydrophilicity (logD) of a 68Ga-labeled bombesin antagonist analog. |

| Conjugate | PEG Spacer Length | t1/2β (slow clearance phase) (hours) | Reference |

| [225Ac]Ac-macropa-nimotuzumab-PEG6 -DM1 | PEG6 | 95.3 ± 64 | |

| Table 3: In vivo terminal half-life of a PEG6-containing antibody-drug radioconjugate in mice. |

| ADC Linker | PEG Spacer Length | Clearance (mL/day/kg) in rats | Reference |

| PEG2 | ~10 | ||

| PEG4 | ~7 | ||

| PEG6 | Not specified | ||

| PEG8 | ~5 | ||

| PEG12 | ~5 | ||

| PEG24 | ~5 | ||

| Table 4: Comparative pharmacokinetic data of ADCs with varying PEG spacer lengths. While specific data for PEG6 was not provided in this study, the trend suggests that a PEG6 linker would result in a clearance rate between that of PEG4 and PEG8. |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation techniques involving PEG6 spacers.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG6-Linker

This protocol describes the conjugation of a primary amine-containing biomolecule (e.g., an antibody) with an NHS-ester functionalized PEG6 linker.

Materials:

-

Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG6-Linker (e.g., NHS-PEG6-Maleimide)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS, pH 7.2-7.5.

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG6-Linker in DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved NHS-PEG6-Linker to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any excess NHS-ester. Incubate for 15 minutes on ice.

-

Purification: Remove excess, unreacted linker and quenching buffer using a desalting column according to the manufacturer's instructions.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Analyze the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC).

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG6-Linker

This protocol outlines the conjugation of a thiol-containing molecule (e.g., a reduced antibody or a cysteine-containing peptide) with a maleimide-functionalized PEG6 linker.

Materials:

-

Thiol-containing protein or peptide in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG6-Linker (e.g., Maleimide-PEG6-NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (if starting with a disulfide-bonded protein): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: 1 M Cysteine solution

-

Desalting column

Procedure:

-

Reduction of Antibody (if necessary):

-

To reduce interchain disulfide bonds, incubate the antibody with a 10-fold molar excess of TCEP at 37°C for 30 minutes.

-

Remove the excess TCEP using a desalting column.

-

-

Linker Preparation: Dissolve the Maleimide-PEG6-Linker in DMSO to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG6-Linker to the reduced and purified antibody or thiol-containing molecule.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching the Reaction: Add a 10-fold molar excess of cysteine to the reaction mixture to quench any unreacted maleimide groups.

-

Purification: Purify the conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography.

-

Characterization: Characterize the final conjugate for DOL, purity, and aggregation as described in Protocol 1.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of PEG6 spacers in bioconjugation.

Conclusion

The PEG6 spacer occupies a valuable position in the bioconjugation toolkit, offering a versatile and effective solution for enhancing the therapeutic potential of complex biologics. Its ability to improve solubility, optimize pharmacokinetic profiles, and provide necessary spatial separation between conjugated moieties makes it a critical component in the design of next-generation ADCs, PROTACs, and other targeted therapies. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG6 spacer in their work. As the field of bioconjugation continues to evolve, the rational selection and application of well-defined linkers like PEG6 will remain a cornerstone of successful therapeutic design.

References

- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Understanding NHS ester reaction chemistry

An In-depth Technical Guide to NHS Ester Reaction Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation, a critical process in drug development, diagnostics, and life sciences research.[1][2] Their widespread use is attributed to their ability to efficiently form stable amide bonds with primary amino groups on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, under mild aqueous conditions.[3][] This technical guide provides a comprehensive overview of the core principles of NHS ester reaction chemistry, factors influencing the reaction, experimental protocols, and potential challenges.

Core Principles of NHS Ester Reactivity

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction produces an unreactive carboxylic acid and NHS, thereby reducing the efficiency of the desired conjugation. The rates of both aminolysis (reaction with the amine) and hydrolysis are highly dependent on the pH of the reaction medium.

Factors Influencing NHS Ester Reactions

The success and efficiency of an NHS ester conjugation reaction are critically dependent on several parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry. It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.

-

Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.

-

High pH: As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.

-

Optimal pH: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides.

Buffer Type and Composition

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

-

Phosphate buffer (e.g., PBS)

-

Carbonate-bicarbonate buffer

-

Borate buffer

-

HEPES buffer

Interfering Substances:

-

Primary Amines: Tris, glycine, and ammonium salts will compete in the reaction.

-

Sodium Azide: While low concentrations (≤ 3 mM) may not significantly interfere, higher concentrations can inhibit the reaction.

-

Glycerol: High concentrations (20-50%) can decrease reaction efficiency.

Temperature and Reaction Time

NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C for longer periods (e.g., overnight). The optimal reaction time depends on the specific reactants and their concentrations.

Solubility

Many NHS ester reagents are not water-soluble and must be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Quantitative Data on NHS Ester Stability and Reactivity

The stability of NHS esters is a critical factor in bioconjugation efficiency. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.

Stability of NHS Esters

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| Data sourced from multiple references. |

Reaction Kinetics: Aminolysis vs. Hydrolysis

The rate of aminolysis is generally faster than the rate of hydrolysis, especially when the concentration of the primary amine is high. However, at lower protein concentrations or when the amine is sterically hindered, hydrolysis can become a significant competing reaction. The heterogeneous aminolysis rate constant on NHS-activated surfaces has been found to be significantly lower than the rate constant for hydrolysis.

Potential Side Reactions

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds. This reaction is more prevalent at lower pH values (around 6.0) but the resulting O-acylations are less stable than amide bonds.

-

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a thioester linkage, which is more labile than an amide bond.

-

Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported but is generally considered a minor side reaction.

Detailed Experimental Protocols

The following provides a generalized protocol for the conjugation of a protein with an NHS ester-functionalized molecule. Optimization will be necessary for specific applications.

Materials

-

Protein or other amine-containing biomolecule

-

NHS ester reagent

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure

-

Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).

-

Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring. The optimal molar ratio should be determined empirically.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted NHS ester and byproducts using a size-exclusion chromatography column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterize the Conjugate: Determine the degree of labeling (DOL) using spectrophotometry or other appropriate analytical techniques.

Visualization of Key Processes

NHS Ester Reaction Mechanism

Caption: The reaction mechanism of an NHS ester with a primary amine.

Competing Reactions: Aminolysis vs. Hydrolysis

Caption: The competition between aminolysis and hydrolysis in NHS ester reactions.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling proteins with NHS esters.

References

A Technical Guide to Bis-PEG6-NHS Ester: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG6-NHS ester, a homobifunctional crosslinking agent integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, outlines a general experimental protocol for its use, and illustrates a typical workflow for protein crosslinking.

Core Properties of this compound

This compound is a chemical reagent characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hexaethylene glycol (PEG6) spacer. This structure allows for the covalent crosslinking of molecules containing primary amines (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[1] The hydrophilic PEG spacer imparts increased water solubility to the crosslinker and the resulting conjugate, which can reduce aggregation and improve biocompatibility.[1][2]

| Property | Value | Reference |

| Chemical Formula | C24H36N2O14 | [3][4] |

| Molecular Weight | 576.56 g/mol | |

| CAS Number | 1526718-98-8 | |

| Purity | Typically ≥95% | |

| Appearance | Viscous pale liquid or low melting point solid | |

| Solubility | Soluble in DMSO, DCM | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a general procedure for crosslinking two proteins using this compound. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for specific applications.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the crosslinker by dissolving it in anhydrous DMSO. For example, a 10 mM stock solution can be prepared. Note: NHS esters are moisture-sensitive; therefore, use of anhydrous solvent and prompt use of the solution are recommended.

-

-

Protein Preparation:

-

Prepare solutions of Protein A and Protein B at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.

-

-

Crosslinking Reaction:

-

Combine Protein A and Protein B in the desired molar ratio in a reaction tube.

-

Add the this compound stock solution to the protein mixture to achieve the desired final crosslinker concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may vary depending on the proteins and desired degree of crosslinking.

-

-

Reaction Quenching:

-

To stop the crosslinking reaction, add a quenching buffer to the reaction mixture. A common choice is Tris buffer, added to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted this compound is hydrolyzed or reacted with the Tris.

-

-

Purification:

-

Remove excess crosslinker and quenching buffer from the crosslinked protein conjugate. This can be achieved through dialysis against an appropriate buffer or by using a desalting column.

-

-

Analysis:

-

The resulting crosslinked product can be analyzed by various techniques, such as SDS-PAGE to observe the formation of higher molecular weight species, and mass spectrometry to identify the crosslinked peptides and determine the sites of interaction.

-

Workflow for Protein Crosslinking using this compound

The following diagram illustrates the key steps in a typical protein crosslinking experiment using this compound.

This guide serves as a foundational resource for the application of this compound in research and development. For specific applications, further optimization of the described protocols is encouraged to achieve the desired experimental outcomes.

References

The Versatility of PEGylated Crosslinkers: A Technical Guide for Researchers

An in-depth exploration of the synthesis, application, and impact of polyethylene glycol (PEG) crosslinkers in bioconjugation, drug delivery, and hydrogel formation for researchers, scientists, and drug development professionals.

Polyethylene glycol (PEG) has become an indispensable tool in the biomedical field, prized for its biocompatibility, non-immunogenicity, and high solubility in aqueous solutions.[1] When functionalized as crosslinkers, these molecules serve as versatile bridges, connecting therapeutic agents to targeting moieties, forming complex three-dimensional structures, and enhancing the overall performance of bioconjugates. This technical guide delves into the core applications of PEGylated crosslinkers, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Concepts: The Advantages of PEGylation

The covalent attachment of PEG chains, a process known as PEGylation, confers several beneficial properties to molecules such as proteins, peptides, and small drugs.[2] These advantages include:

-

Improved Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules and can protect them from enzymatic degradation.[3][4]

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a molecule, reducing the likelihood of an immune response.[4]

-

Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.

Data Presentation: Quantitative Insights into PEGylated Systems

The impact of PEGylated crosslinkers can be quantified across various applications. The following tables summarize key data points for antibody-drug conjugates (ADCs) and hydrogels.

Antibody-Drug Conjugates (ADCs)

PEGylated linkers are crucial in ADC development for overcoming the challenges associated with hydrophobic payloads. They enable higher drug-to-antibody ratios (DARs) by preventing aggregation and improving solubility.

Table 1: Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Table 2: FDA-Approved Antibody-Drug Conjugates Utilizing PEGylated Linkers

| Drug Name (Brand Name) | Target Antigen | Linker Type | Payload | Average DAR |

| Sacituzumab govitecan (Trodelvy®) | TROP-2 | Cleavable (pH-sensitive) with PEG | SN-38 | 7.6 |

| Loncastuximab tesirine (Zynlonta™) | CD19 | Cleavable (enzyme-sensitive) with PEG | PBD | ~2 |

| Tisotumab vedotin (Tivdak™) | Tissue Factor | Cleavable (enzyme-sensitive) with PEG | MMAE | ~4 |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | Cleavable (enzyme-sensitive) with PEG | Deruxtecan | ~8 |

PEGylated Hydrogels

The mechanical properties of hydrogels are critical for their application in tissue engineering and controlled drug release. These properties can be tuned by altering the concentration and molecular weight of the PEGylated crosslinker.

Table 3: Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels

| PEGDA Concentration (w/v) | Molecular Weight (kDa) | Compressive Modulus (kPa) |

| 10% | 3.4 | 30 ± 5 |

| 20% | 3.4 | 150 ± 20 |

| 10% | 10 | 10 ± 2 |

| 20% | 10 | 50 ± 10 |

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of a common heterobifunctional PEGylated crosslinker and its subsequent conjugation to a protein.

Protocol 1: Synthesis of NHS-PEG-Maleimide Heterobifunctional Crosslinker

This protocol outlines a general procedure for the synthesis of a heterobifunctional PEG crosslinker with an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other.

Materials:

-

α-Amino-ω-hydroxyl PEG

-

Maleic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of Maleimido-PEG-acid:

-

Dissolve α-Amino-ω-hydroxyl PEG and a slight molar excess of maleic anhydride in anhydrous DMF.

-

Add triethylamine to the solution and stir at room temperature overnight under an inert atmosphere.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the maleimido-PEG-acid.

-

-

Synthesis of NHS-PEG-Maleimide:

-

Dissolve the maleimido-PEG-acid, NHS, and DCC in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to yield the NHS-PEG-Maleimide crosslinker.

-

Purification and Characterization:

-

The synthesized crosslinker can be purified by column chromatography.

-

Characterization can be performed using ¹H NMR and mass spectrometry to confirm the structure and purity.

Protocol 2: Two-Step Protein Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing molecule to a protein using the synthesized heterobifunctional crosslinker.

Materials:

-

Protein with accessible primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

NHS-PEG-Maleimide crosslinker.

-

Thiol-containing molecule (e.g., a therapeutic payload or a fluorescent dye).

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns for buffer exchange and purification.

Procedure:

-

Activation of the Protein with the Crosslinker:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in the Conjugation Buffer.

-

Dissolve the NHS-PEG-Maleimide crosslinker in a suitable organic solvent like DMSO and immediately add it to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is typically used.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, non-reacted crosslinker using a desalting column equilibrated with PBS.

-

-

Conjugation to the Thiol-Containing Molecule:

-

Immediately add the thiol-containing molecule to the maleimide-activated protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quench any unreacted maleimide groups by adding a quenching solution (e.g., 1 mM β-mercaptoethanol) and incubating for 15 minutes at room temperature.

-

Purification and Characterization of the Conjugate:

-

The final conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

-

The drug-to-antibody ratio (DAR) can be determined using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Visualizing Complexity: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate a critical signaling pathway and a typical experimental workflow in the context of PEGylated crosslinker applications.

References

- 1. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Bis-PEG6-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Bis-PEG6-NHS ester is a hydrophilic, homobifunctional crosslinker that is increasingly utilized in ADC development. Its discrete hexaethylene glycol (PEG6) spacer enhances the solubility and stability of the final ADC, potentially reducing aggregation and improving its therapeutic index.[1]

This document provides detailed application notes on the use of this compound in ADC development, including its physicochemical properties, protocols for conjugation and characterization, and a summary of relevant performance data.

Physicochemical Properties and Specifications

This compound is characterized by two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 6-unit polyethylene glycol chain. The NHS esters react efficiently with primary amines, such as the lysine residues on a monoclonal antibody, to form stable amide bonds.

| Property | Value | Reference |

| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19-hexaoxadocosanedioate | [2] |

| CAS Number | 1526718-98-8 | [2] |

| Molecular Formula | C24H36N2O14 | [2] |

| Molecular Weight | 576.55 g/mol | [2] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media. | |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | |

| Target Moiety | Primary amines (-NH2) | |

| Storage | Store at -20°C, desiccated. Avoid moisture. |

Key Advantages of this compound in ADC Development

The incorporation of a PEGylated linker like this compound can offer several advantages in the development of ADCs:

-

Increased Hydrophilicity: The PEG6 spacer is hydrophilic, which can help to counterbalance the hydrophobicity of the cytotoxic payload, leading to improved solubility and reduced aggregation of the ADC.

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and reduced clearance.

-

Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.

-

Defined Spacer Length: As a discrete PEG compound, this compound provides a homogenous linker length, contributing to a more uniform ADC product with consistent properties.

Data Presentation: Performance of a PEG6-Linked ADC

The following tables summarize the characterization data for an ADC constructed using a PEG6 linker, specifically Nimotuzumab-PEG6-DM1. This ADC targets the Epidermal Growth Factor Receptor (EGFR).

Table 1: Drug-to-Antibody Ratio (DAR) and Binding Affinity

| ADC Construct | Average DAR | Binding Affinity (KD) to EGFR |

| Nimotuzumab (unconjugated) | N/A | 0.89 ± 0.02 nM |

| Nimotuzumab-PEG6-DM1-Low | 3.5 | 1.94 ± 0.02 nM |

| Nimotuzumab-PEG6-DM1-High | 7.3 | 3.75 ± 0.03 nM |

Data obtained from studies on Nimotuzumab conjugated to a PEG6-DM1 linker.

Table 2: In Vitro Cytotoxicity (IC50)

| Cell Line | EGFR Expression | ADC Construct | IC50 (nM) |

| DLD-1 | High | Nimotuzumab | 80.8 ± 5 |

| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | 36.2 ± 2 | ||

| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | 22.5 ± 1 | ||

| MDA-MB-468 | High | Nimotuzumab | 144.3 ± 3 |

| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | 65.5 ± 6 | ||

| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | 48.1 ± 8 | ||

| HT-29 | Low | Nimotuzumab | > 500 |

| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | > 500 | ||

| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | > 500 |

Data from in vitro studies on EGFR-positive cell lines.

Table 3: Pharmacokinetic Parameters of a Radiolabeled Nimotuzumab-PEG6-DM1 ADC

| Parameter | Value |

| Distribution Half-life (t1/2α) | 0.6 ± 0.4 hours |

| Elimination Half-life (t1/2β) | 95.3 ± 64 hours |

Pharmacokinetic data for [²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1 in healthy BALB/c mice.

Experimental Protocols

The following are detailed protocols for the conjugation of a cytotoxic drug to an antibody using this compound, followed by characterization of the resulting ADC.

Protocol 1: Conjugation of a Drug-Linker to an Antibody

This protocol describes the conjugation of a pre-formed drug-linker entity, where the drug is attached to one end of the this compound, leaving the other NHS ester available for reaction with the antibody.

Materials:

-

Monoclonal antibody (e.g., Nimotuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.

-

Drug-PEG6-NHS ester construct.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into PBS, pH 7.2-8.0.

-

Adjust the antibody concentration to a working range, typically 5-10 mg/mL.

-

-

Drug-Linker Preparation:

-

Allow the vial of Drug-PEG6-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the Drug-PEG6-NHS ester in anhydrous DMSO. The concentration will depend on the desired molar excess for the conjugation reaction.

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the Drug-PEG6-NHS ester stock solution to the antibody solution with gentle stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

-

The purified ADC should be in a formulation buffer suitable for storage and downstream applications.

-

Protocol 2: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using several methods.

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug.

-

Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

-

The DAR is the molar ratio of the drug to the antibody.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times.

-

The relative peak areas of the different species can be used to calculate the average DAR.

-

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines.

-

Cell culture medium and supplements.

-

ADC and unconjugated antibody (as a control).

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

-

Add the diluted ADC and control antibody to the cells and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells and plot cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using a non-linear regression analysis.

-

Visualizations

Mechanism of Action of an Anti-EGFR ADC

Caption: Mechanism of action of an anti-EGFR ADC.

Experimental Workflow for ADC Synthesis and Characterization

Caption: Experimental workflow for ADC synthesis and characterization.

Logical Relationship of this compound in ADC Properties

Caption: Role of this compound in ADC properties.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Bis-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-NHS ester is a homobifunctional crosslinking agent used for the covalent labeling and crosslinking of proteins and other molecules containing primary amines.[1][2][3] This reagent features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 6-unit polyethylene glycol (PEG) spacer.[1][4] The NHS esters react with primary amines (such as the side chain of lysine residues and the N-terminus of polypeptides) in a pH-dependent manner, forming stable amide bonds. The optimal pH for this reaction is between 7.2 and 8.5.

The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugates, which is particularly advantageous when working with biological samples. Furthermore, the PEG linker can reduce the tendency of conjugates to aggregate and may decrease the immunogenicity of the labeled molecules. This compound is a valuable tool for a variety of applications, including studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates. Because it is not membrane-permeable, it is particularly useful for labeling and crosslinking proteins on the surface of live cells.

Principle of Reaction

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). Due to the presence of two NHS ester groups, this compound can react with primary amines on two different molecules, resulting in a covalent crosslink, or with two primary amines on the same molecule, leading to intramolecular crosslinking.

Applications

-

Probing Protein-Protein Interactions: By covalently linking proteins that are in close proximity on the cell surface, this compound can be used to "capture" and identify interacting partners.

-

Stabilizing Protein Complexes: Transient or weak interactions between cell surface proteins can be stabilized for subsequent analysis, such as co-immunoprecipitation or mass spectrometry.

-

Bioconjugation: This reagent can be used to conjugate proteins or other amine-containing molecules to surfaces or to each other for various downstream applications.

Data Presentation

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes key parameters and recommended starting concentrations for cell surface protein labeling based on similar homobifunctional NHS esters. Optimization is recommended for each specific cell type and experimental goal.

| Parameter | Recommended Range | Notes |

| Crosslinker Concentration | 1 - 5 mM | Higher concentrations may lead to excessive crosslinking and cell aggregation. |

| Cell Concentration | ~25 x 10^6 cells/mL | A more concentrated cell suspension is generally more effective. |

| Reaction pH | 7.2 - 8.5 | The reaction is faster at higher pH, but the hydrolysis of the NHS ester also increases. |

| Incubation Temperature | 4°C to Room Temperature | Incubation at 4°C can help to reduce the internalization of the labeling reagent by the cells. |

| Incubation Time | 30 minutes | Longer incubation times may not necessarily increase labeling efficiency and could lead to cell damage. |

| Quenching Reagent | 10 - 50 mM Tris or Glycine | Quenches the reaction by consuming unreacted NHS esters. |

Experimental Protocols

Protocol 1: General Cell Surface Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins on the surface of cells in suspension.

Materials:

-

Cells of interest

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Ice

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.

-

Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a stock solution of this compound (e.g., 25-50 mM) in anhydrous DMSO or DMF.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive cells or to minimize internalization, the incubation can be performed at 4°C on ice.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM (e.g., add 1/100th volume of 1 M Tris or Glycine).

-

Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

-

-

Final Wash:

-

Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

-

The crosslinked cells are now ready for downstream analysis (e.g., lysis, immunoprecipitation, SDS-PAGE, western blotting, or mass spectrometry).

-

Protocol 2: In Vitro Protein-Protein Interaction Analysis

This protocol outlines a method for using this compound to investigate the interaction between two purified proteins in solution.

Materials:

-

Purified proteins of interest

-

This compound

-

Conjugation Buffer (e.g., PBS or HEPES, pH 7.2-8.0, amine-free)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Protein Preparation:

-

Dissolve the purified proteins in the Conjugation Buffer to a suitable concentration (e.g., 0.1-2 mg/mL).

-

If studying a protein-protein interaction, mix the interacting partners in the desired molar ratio and incubate under conditions that favor complex formation.

-

-

Crosslinker Addition:

-

Add this compound to the protein solution. A common starting point is a 25- to 50-fold molar excess of the crosslinker to the protein.

-

-

Incubation:

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

-

Analysis:

-

The crosslinked protein sample can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides and map the interaction interface.

-

Mandatory Visualizations

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]

- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bis-PEG6-NHS Ester in Crosslinking Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-NHS ester is a homobifunctional crosslinking agent that has emerged as a valuable tool for elucidating protein-protein interactions and stabilizing protein complexes for structural and functional studies. This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer arm. The NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1]

The integrated PEG6 spacer confers several advantageous properties to the crosslinker. It enhances the water solubility of the reagent and the resulting crosslinked complexes, which is particularly beneficial when working with membrane proteins or proteins prone to aggregation.[2] Furthermore, the PEG spacer is biocompatible and can reduce the immunogenicity of the crosslinked conjugate, a critical consideration in the development of therapeutic protein complexes.

These application notes provide an overview of the utility of this compound in protein science and furnish detailed protocols for its application in crosslinking protein complexes for subsequent analysis.

Chemical Properties and Reaction Mechanism

This compound is a water-soluble crosslinker that reacts with primary amines at a pH range of 7-9. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, it is crucial to perform the crosslinking reaction in amine-free buffers and to use the reagent promptly after its preparation in solution.

Applications in Research and Drug Development

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound facilitates the identification of binding partners through techniques such as mass spectrometry.

-

Stabilization of Protein Complexes: The crosslinker can stabilize transient or weak protein interactions, allowing for their purification and characterization.

-

Structural Analysis: The distance constraints imposed by the crosslinker's spacer arm can provide low-resolution structural information about protein complexes.

-

Drug Development: In the field of antibody-drug conjugates (ADCs), PEGylated linkers are utilized to attach cytotoxic drugs to antibodies, and Bis-PEG-NHS esters can be adapted for such applications.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing NHS-ester based crosslinkers for protein complex analysis. While specific data for this compound is limited in the public domain, the provided data for similar NHS esters offer valuable insights into expected outcomes.

Table 1: Crosslinking Efficiency of NHS Esters on Membrane Proteins

| Protein Complex | Detergent | Crosslinker | Crosslinking Efficiency (%) | Reference |

| PglK (dimer) | DDM | NHS esters | ~63 | (Schmidt et al., 2013) |

| PglK (dimer) | C12E8 | NHS esters | ~71 | (Schmidt et al., 2013) |

Table 2: Illustrative Stoichiometry Determination of a Protein-Peptide Complex using an NHS-Ester Crosslinker (DSS)

| Complex | Molar Ratio (Peptide:Protein) | Relative Abundance of Crosslinked Product (Normalized) | Reference |

| Calmodulin-Melittin | 1:1 | 1.00 | (Fas p h et al., 2008) |

| Calmodulin-Melittin | 2:1 | 1.95 | (Fas p h et al., 2008) |

| Calmodulin-Melittin | 4:1 | 3.85 | (Fas p h et al., 2008) |

Experimental Protocols

Protocol 1: Crosslinking of a Purified Protein Complex in Solution

Materials:

-

This compound

-

Protein complex of interest

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4; HEPES buffer, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the purified protein complex in the chosen amine-free buffer to a final concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of 20- to 100-fold over the protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and quenching reagent by using a desalting column or by dialysis against an appropriate buffer.

-

Analysis: The crosslinked protein complex is now ready for analysis by SDS-PAGE, mass spectrometry, or other biochemical techniques.

Protocol 2: Cell Surface Crosslinking of Protein Complexes

Materials:

-

This compound

-

Cells in suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation:

-

Suspension cells: Harvest and wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of 1-5 x 10^7 cells/mL.

-

Adherent cells: Wash the cells three times with ice-cold PBS, pH 8.0.

-

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension or overlay the adherent cells to a final concentration of 1-3 mM.

-

Incubation: Incubate the cells for 30 minutes on ice.

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes on ice.

-

Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent. The cells can then be lysed, and the crosslinked protein complexes can be analyzed by immunoprecipitation, western blotting, or mass spectrometry.

Visualizations

Caption: Reaction of Bis-PEG6-NHS with protein amines.

Caption: Workflow for in-solution protein crosslinking.

Caption: PI3K/Akt pathway, a target for crosslinking studies.

References

- 1. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]

- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry supported determination of protein complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Conjugating Bis-PEG6-NHS Ester to Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction